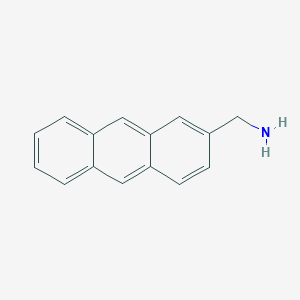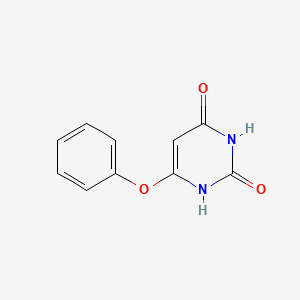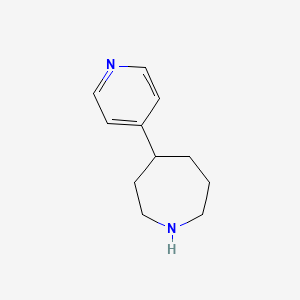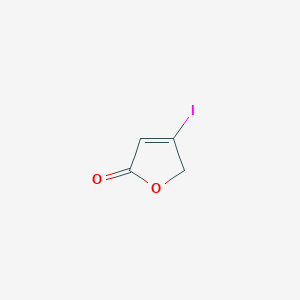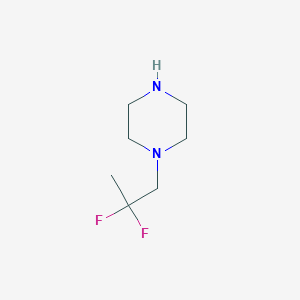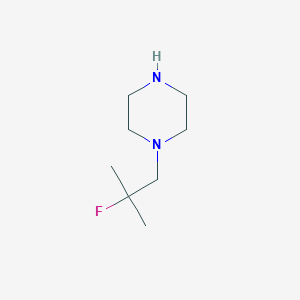
1-(2-Fluoro-2-methylpropyl)piperazine
Descripción general
Descripción
1-(2-Fluoro-2-methylpropyl)piperazine, also known as FMP or αFMP, is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has a molecular formula of C8H17FN2 and a molecular weight of 160.23 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Fluoro-2-methylpropyl)piperazine, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Fluoro-2-methylpropyl)piperazine consists of a piperazine ring with a 2-fluoro-2-methylpropyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación
Antibacterial Applications
Piperazine derivatives, such as those discussed in the synthesis and structure-activity relationships of new quinolone antibacterials, have shown significant in vitro antibacterial activity. The study by Ziegler et al. (1990) highlighted that certain piperazine derivatives, when introduced to quinolone structures, can produce compounds with antibacterial activity comparable to reference drugs like ciprofloxacin. This suggests that 1-(2-Fluoro-2-methylpropyl)piperazine could potentially be explored for its antibacterial properties, especially when incorporated into quinolone frameworks (Ziegler et al., 1990).
Synthesis of Pharmaceutical Compounds
The synthesis of pharmaceutical compounds, such as flunarizine, involves piperazine derivatives. Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of flunarizine, which is used to treat migraines, dizziness, vestibular disorders, and epilepsy. This indicates the utility of piperazine derivatives in the synthesis of complex pharmaceutical compounds, suggesting a potential pathway for the synthesis involving 1-(2-Fluoro-2-methylpropyl)piperazine (Shakhmaev et al., 2016).
Photolabeling and Imaging Applications
Piperazine derivatives have been explored for their use in photolabeling and imaging applications. For example, the general method for the fluorine-18 labeling of fluoroquinolone antibiotics by Langer et al. (2003) illustrates the potential of piperazine derivatives in developing radiolabeled compounds for positron emission tomography (PET) imaging. This suggests that 1-(2-Fluoro-2-methylpropyl)piperazine could be of interest in the development of imaging agents for medical diagnostics (Langer et al., 2003).
Drug Design and Development
The design and development of new drugs often involve the exploration of various chemical structures, including piperazine derivatives. The study on the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives by Balaraju et al. (2019) indicates the role of piperazine derivatives in medicinal chemistry, particularly in the context of compound optimization and target interaction analysis. This underscores the potential of 1-(2-Fluoro-2-methylpropyl)piperazine in drug design and development processes (Balaraju et al., 2019).
Propiedades
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c1-8(2,9)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXYLUMNSQCNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-2-methylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



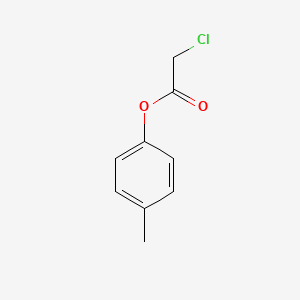
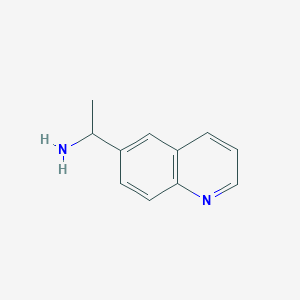
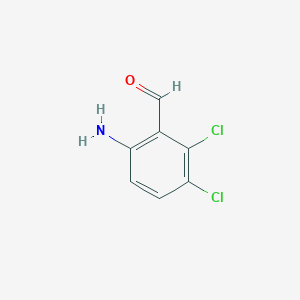
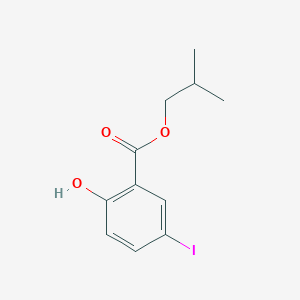
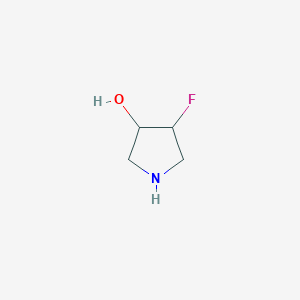
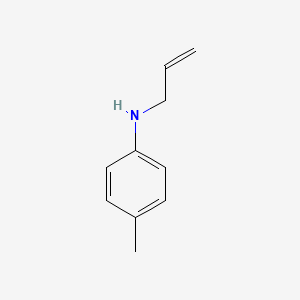
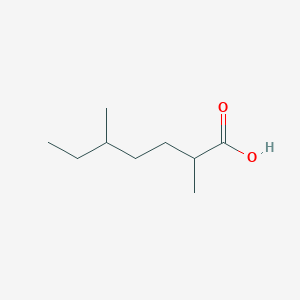
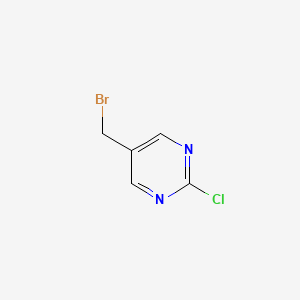
![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 1-ethyl 6-(phenylmethyl) ester, (1S)-](/img/structure/B3187472.png)
